[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-
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Overview
Description
Seneciphylline is a pyrrolizidine alkaloid found in various plants, particularly in the genus Senecio of the family Asteraceae . Pyrrolizidine alkaloids are known for their toxic properties and potential hepatotoxicity . Seneciphylline, along with other pyrrolizidine alkaloids, has been studied for its effects on liver cells and its role in inducing apoptosis and autophagy .
Preparation Methods
Seneciphylline can be extracted from plants using various chromatographic techniques. The extraction process typically involves drying and grinding the plant material, followed by solvent extraction and purification using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) .
Chemical Reactions Analysis
Seneciphylline undergoes several types of chemical reactions, including:
Oxidation: Reacts readily with oxidizing agents.
Hydrolysis: Readily hydrolyzed with alkali.
Substitution: Involves reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents and alkali solutions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Seneciphylline has been extensively studied for its toxicological effects, particularly its hepatotoxicity. Research has shown that seneciphylline can induce apoptosis and autophagy in liver cells, making it a valuable compound for studying cell death mechanisms . Additionally, seneciphylline has been investigated for its potential role in causing liver diseases in humans and animals . Its presence in certain plants used in traditional medicine has raised concerns about its safety and potential health risks .
Mechanism of Action
Seneciphylline exerts its effects primarily through the induction of apoptosis and autophagy in liver cells . The compound activates mitochondria-mediated apoptosis, leading to cell death . It also promotes the accumulation of autophagosomes and enhances the expression of LC3B, a marker of autophagy . These mechanisms contribute to the hepatotoxic effects of seneciphylline and its potential role in liver diseases .
Comparison with Similar Compounds
Seneciphylline is similar to other pyrrolizidine alkaloids such as senecionine, monocrotaline, and clivorine . These compounds share a common pyrrolizidine structure and exhibit similar toxicological properties . seneciphylline is unique in its specific effects on apoptosis and autophagy, which may vary depending on the concentration and exposure conditions . Other similar compounds include retrorsine, riddelliine, and integerrimine .
Properties
IUPAC Name |
4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEVNJIUIMLVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859396 |
Source
|
Record name | 12-Hydroxy-13,19-didehydrosenecionan-11,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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